molecular formula C7H7IN2O B6275128 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 1257996-80-7

3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B6275128
CAS No.: 1257996-80-7
M. Wt: 262
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and a cyclobutanone moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-iodopyrazole with cyclobutanone under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the cyclobutanone moiety.

    Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(4-azido-1H-pyrazol-1-yl)cyclobutan-1-one .

Scientific Research Applications

3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The cyclobutanone moiety may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-1H-pyrazol-1-yl)cyclobutan-1-one
  • 3-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-one
  • 3-(4-fluoro-1H-pyrazol-1-yl)cyclobutan-1-one

Uniqueness

3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

1257996-80-7

Molecular Formula

C7H7IN2O

Molecular Weight

262

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.